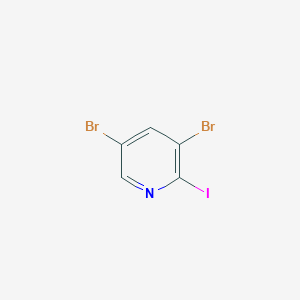

3,5-Dibromo-2-iodopyridine

Description

BenchChem offers high-quality 3,5-Dibromo-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQKNKIWCXCOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650377 | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-34-7 | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-2-iodopyridine (CAS: 436799-34-7): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-iodopyridine, a strategically important heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its core properties, logical synthetic pathways, and its versatile applications, particularly focusing on the rationale behind its use in the design of complex molecular architectures for drug discovery.

Core Compound Identification and Properties

3,5-Dibromo-2-iodopyridine is a polysubstituted pyridine derivative. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of two bromine atoms and one iodine atom on this scaffold provides chemists with a powerful tool for sequential and site-selective functionalization.

Chemical Identity

The fundamental identity of this compound is established by its unique structure and associated identifiers.

Caption: Chemical structure of 3,5-Dibromo-2-iodopyridine.

Physicochemical Data

The key quantitative properties of 3,5-Dibromo-2-iodopyridine are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 436799-34-7 | [2][3][4] |

| Molecular Formula | C₅H₂Br₂IN | [2][5] |

| Molecular Weight | 362.79 g/mol | [2][3] |

| IUPAC Name | 3,5-dibromo-2-iodopyridine | [2] |

| SMILES | C1=C(C=NC(=C1Br)I)Br | [2] |

| InChIKey | PZQKNKIWCXCOCY-UHFFFAOYSA-N | [2] |

| Form | Solid (inferred from related isomers) | [6] |

Synthesis and Mechanistic Rationale

The synthesis of poly-halogenated pyridines like 3,5-Dibromo-2-iodopyridine is a multi-step process that requires careful control of regioselectivity. A common and logical strategy involves the sequential halogenation of a readily available aminopyridine precursor, culminating in a diazotization-iodination reaction.

Overview of Synthetic Strategy

The rationale for a typical synthetic route is based on the directing effects of the amino group and the established reliability of the Sandmeyer-type reaction for introducing iodine.

Caption: A plausible synthetic workflow for 3,5-Dibromo-2-iodopyridine.

-

Step 1: Bromination: Starting with 2-aminopyridine, electrophilic bromination is performed. The amino group is an activating ortho-, para-director, leading to substitution at the 3 and 5 positions. Controlling the reaction conditions is crucial to prevent over-bromination and isolate the desired 2-amino-3,5-dibromopyridine intermediate.[7]

-

Step 2: Diazotization and Iodination: The amino group of the intermediate is converted into a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions. This diazonium group is an excellent leaving group and is subsequently displaced by an iodide ion (from a source like KI) in a Sandmeyer-type reaction to yield the final product.[7][8]

Example Experimental Protocol: Iodination of an Amino-bromopyridine

The following protocol is adapted from the synthesis of a structurally related compound, 3-amino-5-bromo-2-iodopyridine, and illustrates the key transformations.[9] This protocol is provided for illustrative purposes and requires optimization for the specific synthesis of 3,5-Dibromo-2-iodopyridine.

Objective: To convert an amino-dibromopyridine intermediate to the final iodo-product.

Materials:

-

2-Amino-3,5-dibromopyridine (1.0 eq)

-

Acetic Acid (as solvent)

-

N-Iodosuccinimide (NIS) (1.0 - 1.2 eq)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (EtOAc)

-

Heptane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-3,5-dibromopyridine in acetic acid, add N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Expert Rationale: NIS serves as an electrophilic iodine source. Acetic acid acts as both a solvent and a mild acid catalyst for the reaction.

-

-

Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

-

Expert Rationale: This step neutralizes the acetic acid catalyst and any acidic byproducts, making the product suitable for extraction into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in heptane to isolate the pure 3,5-Dibromo-2-iodopyridine.

-

Trustworthiness: The final purity should be confirmed by analytical methods such as NMR spectroscopy and LC-MS to validate the structure and ensure the removal of starting materials and byproducts.

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of 3,5-Dibromo-2-iodopyridine lies in its capacity as a versatile scaffold for building molecular complexity. The differential reactivity of the carbon-halogen bonds is the key to its utility.

A Platform for Sequential Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl. Chemists exploit this predictable reactivity to perform sequential, site-selective modifications.

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 2. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 3,5-DIBROMO-2-IODOPYRIDINE | 436799-34-7 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]

- 7. heteroletters.org [heteroletters.org]

- 8. chempanda.com [chempanda.com]

- 9. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-iodopyridine: A Critical Intermediate for Pharmaceutical Research

Introduction: The Strategic Importance of 3,5-Dibromo-2-iodopyridine

3,5-Dibromo-2-iodopyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates and other biologically active compounds. This guide provides a comprehensive overview of a robust and reliable synthesis route for 3,5-Dibromo-2-iodopyridine, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of 3,5-Dibromo-2-iodopyridine points towards a Sandmeyer-type reaction as the most efficient and controllable method for its preparation. This approach involves the diazotization of a readily available aminodibromopyridine precursor, followed by the introduction of the iodine atom.

Caption: Retrosynthetic analysis of 3,5-Dibromo-2-iodopyridine.

The chosen synthetic strategy commences with the commercially available 2-aminopyridine, which undergoes a sequential bromination to yield the key intermediate, 2-amino-3,5-dibromopyridine. This intermediate is then subjected to a diazotization reaction, followed by treatment with an iodide source to furnish the final product.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyridine

The synthesis of 2-amino-3,5-dibromopyridine from 2-aminopyridine is a critical first step. While this compound is commercially available, its synthesis in the laboratory is often necessary. The direct bromination of 2-aminopyridine can lead to a mixture of mono- and di-brominated products. Careful control of the reaction conditions is essential to maximize the yield of the desired dibrominated product.

A common challenge in this step is the formation of the isomeric 2-amino-5-bromopyridine and the potential for over-bromination. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to liquid bromine.

The Core Transformation: Diazotization and Iodination via a Sandmeyer-Type Reaction

The conversion of 2-amino-3,5-dibromopyridine to 3,5-dibromo-2-iodopyridine is achieved through a Sandmeyer-type reaction. This classic transformation in aromatic chemistry proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile.[1]

The reaction mechanism is believed to involve a free radical pathway.[2] The diazotization step, carried out in a strong acidic medium at low temperatures, converts the primary amino group into a highly reactive diazonium group (-N₂⁺). Subsequent introduction of an iodide source, typically potassium iodide, leads to the displacement of the diazonium group with iodine, releasing nitrogen gas. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination of diazonium salts with potassium iodide often proceeds efficiently without a catalyst.[3][4]

Caption: Overall synthetic workflow for 3,5-Dibromo-2-iodopyridine.

Detailed Experimental Protocol

This protocol is a composite of established procedures for similar transformations and should be adapted and optimized by the experienced researcher.

Part A: Synthesis of 2-Amino-3,5-dibromopyridine

A detailed procedure for the synthesis of the starting material can be adapted from established literature methods.[5] The formation of 2-amino-3,5-dibromopyridine as a byproduct during the synthesis of 2-amino-5-bromopyridine is well-documented.[1][6] Purification from the mono-brominated species is typically achieved by recrystallization or column chromatography.

Part B: Synthesis of 3,5-Dibromo-2-iodopyridine

| Parameter | Value/Range | Rationale/Comments |

| Starting Material | 2-Amino-3,5-dibromopyridine | Ensure high purity to minimize side reactions. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard reagent for diazotization. |

| Acid | Sulfuric Acid (H₂SO₄) | Provides the necessary acidic medium for the formation of nitrous acid and the diazonium salt. |

| Iodide Source | Potassium Iodide (KI) | Efficiently displaces the diazonium group. |

| Temperature | 0-5 °C (Diazotization) | Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. |

| Reaction Time | Varies (monitor by TLC) | Typically, the diazotization is rapid, while the iodination may require stirring for a period to ensure complete reaction. |

| Solvent | Water | The reaction is typically carried out in an aqueous acidic solution. |

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid. The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of the Amine: 2-Amino-3,5-dibromopyridine is added portion-wise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture via the dropping funnel. The rate of addition should be carefully controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature after the addition is complete.

-

Iodination: A solution of potassium iodide in water is then added slowly to the reaction mixture. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases. The mixture is then poured onto ice and neutralized carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) to a neutral or slightly basic pH.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |

| Premature decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization and addition of the iodide solution. | |

| Incomplete iodination. | Allow for sufficient reaction time after the addition of potassium iodide. A slight excess of KI may be beneficial. | |

| Formation of Byproducts | Tarry materials from diazonium salt decomposition. | Maintain strict temperature control. |

| Phenolic byproducts from reaction with water. | Ensure the reaction is not warmed prematurely. | |

| Difficult Purification | Presence of starting material. | Monitor the reaction by TLC to ensure complete consumption of the starting amine. |

| Co-elution of impurities during chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |

Conclusion

The synthesis of 3,5-Dibromo-2-iodopyridine via a Sandmeyer-type reaction of 2-amino-3,5-dibromopyridine is a reliable and scalable method. Success hinges on the careful control of reaction parameters, particularly temperature, during the diazotization step. This in-depth guide provides the necessary theoretical framework and practical insights for researchers to successfully synthesize this valuable chemical intermediate, thereby enabling further advancements in drug discovery and development.

References

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Sandmeyer reaction. Retrieved from [Link]

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Stastical Computing, 7(4).

- Google Patents. (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (CN102924369A).

- Organic Syntheses. (1955). 2,3-diaminopyridine. Org. Synth., 35, 1.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. orgsyn.org [orgsyn.org]

- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 4. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 5. ijssst.info [ijssst.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

3,5-Dibromo-2-iodopyridine: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its derivatives are integral to a vast number of active pharmaceutical ingredients (APIs).[1][2] The strategic functionalization of the pyridine ring with multiple halogen atoms provides a powerful platform for constructing complex molecular architectures through selective, transition-metal-catalyzed cross-coupling reactions. 3,5-Dibromo-2-iodopyridine is a prime example of such a versatile building block, offering multiple, differentially reactive sites for sequential chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery programs.

Core Physicochemical Properties

3,5-Dibromo-2-iodopyridine is a polyhalogenated heterocyclic compound with a distinct substitution pattern that dictates its chemical behavior. The key identifiers and computed properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂IN | [3] |

| Molecular Weight | 362.79 g/mol | [3] |

| IUPAC Name | 3,5-dibromo-2-iodopyridine | [3] |

| CAS Number | 436799-34-7 | [3] |

| Canonical SMILES | C1=C(C=NC(=C1Br)I)Br | [3] |

| InChIKey | PZQKNKIWCXCOCY-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.9 | [3] |

Synthesis of Polyhalogenated Pyridines

The general transformation involves the conversion of an amino group to a diazonium salt, which is then displaced by an iodide ion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-iodopyridine

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel halogenated heterocycle, 3,5-Dibromo-2-iodopyridine. Primarily focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the theoretical underpinnings, predictive analysis of spectra, and standardized protocols for data acquisition, offering a comprehensive framework for the structural elucidation of this and similar compounds.

Introduction

3,5-Dibromo-2-iodopyridine is a polysubstituted pyridine ring with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of three halogen atoms on the pyridine core offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. Accurate structural confirmation is paramount for its application, and this guide will outline the principles and methodologies for achieving this through modern spectroscopic techniques.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 3,5-Dibromo-2-iodopyridine, with the molecular formula C₅H₂Br₂IN and a molecular weight of 362.79 g/mol , forms the basis for all spectroscopic predictions.[1][2] The pyridine ring contains two protons, the chemical environments of which are distinctly influenced by the adjacent halogen substituents.

Figure 1: Chemical structure of 3,5-Dibromo-2-iodopyridine with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 3,5-Dibromo-2-iodopyridine, the mass spectrum is predicted to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms.

Predicted Mass Spectrum:

| Feature | Predicted Value | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 361, 363, 365 | The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. |

| Monoisotopic Mass | 360.7599 Da | Calculated for the most abundant isotopes (¹²C₅¹H₂⁷⁹Br₂¹²⁷I¹⁴N). |

| Major Fragments | [M-I]⁺, [M-Br]⁺, [C₅H₂Br₂N]⁺ | Fragmentation is expected to occur via the loss of halogen atoms. The carbon-iodine bond is the weakest and most likely to cleave first. |

Experimental Protocol for Mass Spectrometry:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

-

Sample Preparation: Dissolve a small amount of 3,5-Dibromo-2-iodopyridine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods. ESI is generally preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical value. Analyze the isotopic pattern to confirm the presence of two bromine atoms.

Figure 2: Workflow for Mass Spectrometric Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Dibromo-2-iodopyridine, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | ~ 8.2 - 8.4 | Doublet (d) | ~ 2.0 - 2.5 | This proton is situated between two bromine atoms, which are electron-withdrawing and will deshield it, shifting it downfield. It will be coupled to H-6. |

| H-6 | ~ 8.6 - 8.8 | Doublet (d) | ~ 2.0 - 2.5 | H-6 is adjacent to the nitrogen atom and is also deshielded. The coupling to H-4 will result in a doublet. |

Note: These are predicted values based on the analysis of similar compounds such as 3,5-Dibromopyridine. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. Due to the low natural abundance of ¹³C, a larger sample quantity or longer acquisition time may be necessary.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 100 - 110 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |

| C-3 | ~ 120 - 125 | Attached to a bromine atom, this carbon will be deshielded compared to an unsubstituted pyridine. |

| C-4 | ~ 140 - 145 | This carbon, situated between two bromine atoms, is expected to be significantly deshielded. |

| C-5 | ~ 118 - 123 | Similar to C-3, this carbon is attached to a bromine atom. |

| C-6 | ~ 150 - 155 | The carbon adjacent to the nitrogen atom will be the most deshielded. |

Note: These are estimated chemical shifts. The actual spectrum should be compared to simulated spectra for a more accurate assignment.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-2-iodopyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Fourier transform the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the ¹H signals and measure the chemical shifts and coupling constants.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Figure 3: General Workflow for NMR Spectroscopic Analysis.

Conclusion

The structural elucidation of 3,5-Dibromo-2-iodopyridine relies on the synergistic application of mass spectrometry and NMR spectroscopy. While this guide provides a predictive framework, it underscores the importance of acquiring high-quality experimental data. The methodologies and protocols outlined herein represent a standardized approach to the characterization of this and other novel chemical entities, ensuring scientific rigor and data integrity in research and development.

References

-

PubChem. 3,5-Dibromo-2-iodopyridine. National Center for Biotechnology Information. [Link]

-

Cenmed. 3,5-Dibromo-2-iodopyridine. [Link]

Sources

Chemical structure and IUPAC name of 3,5-Dibromo-2-iodopyridine

An In-depth Technical Guide to 3,5-Dibromo-2-iodopyridine: A Versatile Halogenated Pyridine Building Block

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-iodopyridine, a key polyhalogenated heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, and physicochemical properties. It offers a detailed, field-proven synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, the guide explores the strategic importance of this molecule, focusing on its differential reactivity and its application as a versatile scaffold in the synthesis of complex, biologically active compounds. The strategic positioning of iodine and bromine atoms provides multiple, selectively addressable reactive sites, making it an invaluable tool for constructing diverse molecular architectures essential for modern drug discovery.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful synthetic chemistry. This section outlines the structural and physical characteristics of 3,5-Dibromo-2-iodopyridine.

Chemical Structure and IUPAC Nomenclature

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,5-dibromo-2-iodopyridine .[2] The structure consists of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2.

Figure 1. 2D Chemical Structure of 3,5-Dibromo-2-iodopyridine.

Figure 1. 2D Chemical Structure of 3,5-Dibromo-2-iodopyridine.

Key Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 436799-34-7 | PubChem[2], Guidechem[3] |

| Molecular Formula | C₅H₂Br₂IN | PubChem[2] |

| PubChem CID | 26967552 | PubChem[2] |

| SMILES | C1=C(C=NC(=C1Br)I)Br | PubChem[2] |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates for its key properties. These values are essential for planning reactions, purification, and storage.

| Property | Value | Notes |

| Molecular Weight | 362.79 g/mol | Computed[2][3][4] |

| Monoisotopic Mass | 360.75987 Da | Computed[2] |

| Appearance | Expected to be an off-white to yellow solid | Based on similar compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water. | Inferred from structure |

| XLogP3 | 2.9 | Computed measure of lipophilicity[2] |

Synthesis and Mechanistic Insights

The reliable synthesis of 3,5-Dibromo-2-iodopyridine is crucial for its application. The most authoritative and robust approach relies on the Sandmeyer reaction, a classic and trustworthy transformation in aromatic chemistry. This method offers high yields and excellent regioselectivity.

Retrosynthetic Analysis and Strategy

The synthesis logically begins with a readily available precursor, 2-amino-3,5-dibromopyridine. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group. This intermediate is then subjected to nucleophilic substitution with an iodide ion to yield the target product. This strategy is well-documented for the synthesis of related aryl halides and provides a self-validating system due to the predictable and high-yielding nature of the Sandmeyer reaction.[5][6]

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-3,5-dibromopyridine to 3,5-Dibromo-2-iodopyridine.

Materials:

-

2-amino-3,5-dibromopyridine

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water, cooled in an ice bath, to prepare a ~50% aqueous solution.

-

To this cooled acid solution, add 2-amino-3,5-dibromopyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until complete dissolution.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The addition rate should be controlled to keep the internal temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodide Displacement (Sandmeyer Reaction):

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

-

Slowly add the solution of potassium iodide to the cold diazonium salt solution. Causality: This addition often results in vigorous nitrogen gas evolution and may be exothermic. A slow, controlled addition is paramount for safety and to manage the reaction rate.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

A precipitate (the crude product) should form. Quench any residual iodine by adding 10% sodium thiosulfate solution dropwise until the dark color of I₂ disappears.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure 3,5-Dibromo-2-iodopyridine.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.

Caption: Synthetic workflow for 3,5-Dibromo-2-iodopyridine production.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 3,5-Dibromo-2-iodopyridine stems from the differential reactivity of its carbon-halogen bonds, making it a powerful scaffold for building molecular complexity.

Principles of Site-Selective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This principle is the cornerstone of this reagent's utility.

-

C-I Bond: The bond at the C2 position is the most labile and will react preferentially under carefully controlled cross-coupling conditions. This allows for the selective introduction of a first functional group (R¹) at this position.

-

C-Br Bonds: The C-Br bonds at the C3 and C5 positions are less reactive. After functionalizing the C2 position, a second, typically more forcing, set of reaction conditions can be used to introduce a second functional group (R²) at one of the bromine-substituted positions.

This predictable, site-selective reactivity allows chemists to build complex, highly substituted pyridine derivatives in a controlled, stepwise manner, which is essential in the synthesis of active pharmaceutical ingredients (APIs).[1] Pyridine-based ring systems are among the most prevalent heterocycles in FDA-approved pharmaceuticals, highlighting the importance of such versatile building blocks.[7]

Workflow for Sequential Functionalization

The diagram below illustrates a generalized strategy for the sequential functionalization of 3,5-Dibromo-2-iodopyridine, a key workflow in discovery chemistry.

Caption: Sequential cross-coupling strategy using 3,5-Dibromo-2-iodopyridine.

Safety and Handling

As with all halogenated aromatic compounds, 3,5-Dibromo-2-iodopyridine should be handled with appropriate care. Based on data from similar compounds, it is expected to be harmful if swallowed and cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

3,5-Dibromo-2-iodopyridine is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its true value lies in the predictable, differential reactivity of its three halogen substituents, which provides medicinal chemists with a robust platform for controlled, sequential synthesis. This capability to build complex, highly decorated pyridine scaffolds is critical for accelerating the discovery and development of novel therapeutics, particularly in areas like kinase inhibition where such structures are paramount.[1][10]

References

-

PubChem. (n.d.). 3,5-Dibromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed. (n.d.). 3,5 Dibromo 2 Iodopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

Al-Zahrani, M. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cenmed.com [cenmed.com]

- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-2-iodopyridine | C5H3BrIN | CID 23542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. ijssst.info [ijssst.info]

Solubility and stability of 3,5-Dibromo-2-iodopyridine

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-2-iodopyridine

Introduction

3,5-Dibromo-2-iodopyridine is a polyhalogenated heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the successful application of this reagent is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-iodopyridine, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in experimental settings. The key physicochemical properties for 3,5-Dibromo-2-iodopyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂IN | [3] |

| Molecular Weight | 362.79 g/mol | [3] |

| Appearance | Typically a solid (e.g., white to light beige) | [4] |

| CAS Number | 436799-34-7 | [3] |

| Canonical SMILES | C1=C(C=NC(=C1Br)I)Br | [3] |

| InChIKey | PZQKNKIWCXCOCY-UHFFFAOYSA-N | [3] |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of 3,5-Dibromo-2-iodopyridine is governed by its molecular structure: a relatively nonpolar aromatic pyridine ring substituted with three large, lipophilic halogen atoms.

Theoretical Solubility Assessment

The principle of "like dissolves like" is the primary determinant of solubility.[5] Polar solvents are effective at dissolving polar solutes, while nonpolar solvents are required for nonpolar solutes.[5] Given the structure of 3,5-Dibromo-2-iodopyridine, it is predicted to have low solubility in highly polar protic solvents like water and higher solubility in a range of common organic solvents.

The following table provides an inferred solubility profile. It is crucial to recognize that this is a qualitative prediction; quantitative determination via the protocol provided is essential for precise applications.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Insoluble / Very Slightly Soluble | High polarity of water is incompatible with the large, nonpolar structure of the molecule.[2][6] |

| Methanol | 5.1 | Soluble | The alkyl chain and moderate polarity allow for effective solvation.[2] |

| Ethanol | 4.3 | Likely Soluble | Similar to methanol, ethanol's polarity is suitable for dissolving the compound.[6] |

| Dichloromethane (DCM) | 3.1 | Likely Soluble | A common nonpolar aprotic solvent for organic compounds.[6] |

| Chloroform | 4.1 | Soluble | A standard solvent for many organic intermediates.[2] |

| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | A versatile ether solvent capable of dissolving a wide range of organic compounds.[6] |

| Acetonitrile | 5.8 | Likely Soluble | A polar aprotic solvent that can often dissolve moderately polar compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent with strong solvating power for a wide range of organic molecules.[7] |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent.[7] |

Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is necessary. The following workflow outlines a hierarchical method for assessing solubility in various solvent systems.

Sources

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

Navigating Regioselectivity: A Technical Guide to the Strategic Functionalization of 3,5-Dibromo-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise introduction of substituents onto the pyridine ring is a critical endeavor, dictating the pharmacological profile of the resulting molecule. 3,5-Dibromo-2-iodopyridine presents a versatile platform for the synthesis of complex, multi-substituted pyridines. This technical guide provides an in-depth exploration of the principles and practical applications of regioselective reactions on this substrate. We will delve into the mechanistic underpinnings that govern site-selectivity in a range of palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic strategies.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of 3,5-dibromo-2-iodopyridine lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy barrier for this step is inversely related to the strength of the C-X bond. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[1] This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group.

For 3,5-dibromo-2-iodopyridine, this reactivity hierarchy dictates that the C-I bond at the 2-position is significantly more susceptible to oxidative addition than the C-Br bonds at the 3- and 5-positions. This inherent difference allows for highly regioselective functionalization at the C2 position under carefully controlled conditions, leaving the two bromine atoms available for subsequent transformations. Furthermore, the position of the halogen on the electron-deficient pyridine ring influences reactivity, with the C2 and C4 positions generally being more activated towards oxidative addition.

This predictable selectivity forms the basis for orthogonal synthetic strategies, enabling the stepwise and site-specific introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For 3,5-dibromo-2-iodopyridine, these reactions provide a powerful means to introduce a wide array of substituents with high regioselectivity at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for forming carbon-carbon bonds.[2] When 3,5-dibromo-2-iodopyridine is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-I bond.

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyridine. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the 2-substituted product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C2

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-Aryl-3,5-dibromopyridine | Good to Excellent |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90 | 2-Aryl-3,5-dibromopyridine | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Aryl-3,5-dibromopyridine | High |

Note: Yields are generalized based on reactions with analogous substrates. Specific yields will vary depending on the nature of the boronic acid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is highly effective for the regioselective alkynylation of 3,5-dibromo-2-iodopyridine at the C2 position.

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne and the copper(I) salt. Reductive elimination then affords the 2-alkynylpyridine.

Table 2: Representative Conditions for Sonogashira Coupling at C2

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | RT - 60 | 2-Alkynyl-3,5-dibromopyridine | Good to Excellent |

| Pd(OAc)₂ | CuI | i-Pr₂NEt | Dioxane | RT | 2-Alkynyl-3,5-dibromopyridine | High |

Note: Yields are generalized based on reactions with analogous substrates. Specific yields will vary depending on the nature of the terminal alkyne.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[4] This method is also highly regioselective for the C2 position of 3,5-dibromo-2-iodopyridine. A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups.

Mechanism: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination.

Table 3: Representative Conditions for Stille Coupling at C2

| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | - | Toluene | 90-110 | 2-Aryl/vinyl-3,5-dibromopyridine | Good to Excellent |

| Pd₂(dba)₃ | P(o-tol)₃ | - | DMF | 80-100 | 2-Aryl/vinyl-3,5-dibromopyridine | High |

Note: Yields are generalized based on reactions with analogous substrates. The toxicity of organotin compounds is a significant consideration.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction provides a direct route to 2-amino-3,5-dibromopyridines with high selectivity.

Mechanism: The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product.

Sources

Unlocking Molecular Complexity: The Core Chemical Properties and Reactivity of Polyhalogenated Pyridines

An In-Depth Technical Guide:

Abstract

Polyhalogenated pyridines have emerged from being simple intermediates to indispensable scaffolds in modern chemical synthesis. Their unique electronic architecture, governed by the interplay between the electronegative nitrogen atom and multiple halogen substituents, imparts a predictable yet highly tunable reactivity. This guide offers an in-depth exploration of the core chemical principles of polyhalogenated pyridines. We will dissect their electronic properties, explore the regioselectivities of their most critical transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile building blocks for the synthesis of complex molecules, from pharmaceuticals to advanced organic materials.[1][2]

The Electronic Landscape of Polyhalogenated Pyridines

The reactivity of any aromatic system is dictated by its electronic nature. In pyridines, the ring nitrogen acts as a powerful electron-withdrawing group, creating electron-deficient (electrophilic) carbons, particularly at the α- (C2, C6) and γ- (C4) positions. The introduction of multiple halogen atoms, which are also strongly electron-withdrawing, profoundly amplifies this effect.[3][4]

This intense electron deficiency is the cornerstone of their chemical behavior:

-

Enhanced Electrophilicity: The pyridine ring becomes highly susceptible to attack by nucleophiles, forming the basis for efficient SNAr reactions.

-

Modulated Basicity: The electron-withdrawing halogens decrease the Lewis basicity of the pyridine nitrogen. This is a crucial, often overlooked property. Reduced basicity can prevent the pyridine nitrogen from binding to and deactivating metal catalysts, a common issue in cross-coupling reactions involving simpler pyridines.[5]

-

C-H Bond Acidity: The electron-withdrawing environment increases the acidity of the remaining C-H bonds, which can be exploited in certain C-H functionalization or metalation reactions.[6]

The combination of these effects makes polyhalogenated pyridines stable, versatile platforms for sequential and site-selective functionalization.

Key Reactivity Paradigm I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. For polyhalogenated pyridines, this reaction is particularly efficient and predictable.

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, temporarily breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated, restoring aromaticity.

The regioselectivity of the initial attack is governed by the stability of this intermediate. Attack at the C2 and C4 positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing a highly stable resonance contributor.[7][8] Attack at C3 does not allow for this stabilization, making it kinetically disfavored.[8]

The Halogen as a Leaving Group

A defining characteristic of SNAr reactions is the "element effect," where fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I).[9][10] This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon it's attached to the most electrophilic and thus most susceptible to attack.

This reactivity trend is inverted compared to SN1/SN2 reactions and is a key principle for achieving selectivity in polyhalogenated systems. For example, in a molecule containing both fluorine and chlorine, a nucleophile can be directed selectively to the fluorine-bearing carbon under controlled conditions.[11]

Experimental Protocol: Site-Selective Amination of a Dichloropyridine

This protocol describes a base-promoted amination, a modern, environmentally benign alternative to metal-catalyzed methods.[12]

Objective: To selectively aminate 2,6-dichloropyridine at the C2 position.

Materials:

-

2,6-Dichloropyridine (1.0 equiv)

-

Dimethylamine (as a solution or generated in situ)

-

Sodium tert-butoxide (NaOtBu) (3.0 equiv)

-

Solvent (e.g., Water or DMF)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2,6-dichloropyridine.

-

Solvent and Base Addition: Add the chosen solvent (water is often suitable for these base-promoted reactions) followed by sodium tert-butoxide. Stir the suspension at room temperature.[12]

-

Nucleophile Addition: Add the dimethylamine solution dropwise to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-6-chloropyridine derivative.

Causality Note: The use of a strong base like NaOtBu is crucial. Mechanistic studies suggest it facilitates the reaction, potentially by aiding the dissociation of DMF to generate the amine nucleophile in situ or by activating the substrate.[12] The high selectivity for one position is due to the inherent electronic preference of the pyridine ring.

Key Reactivity Paradigm II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing polyhalogenated pyridines, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[1]

General Principles and The Oxidative Addition Step

The catalytic cycle for most cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[13] This is typically the rate-determining and selectivity-determining step. The reactivity of the C-X bond towards oxidative addition follows the trend: I > Br > OTf >> Cl.[13][14]

This predictable reactivity order allows for exquisite regiocontrol. A polyhalogenated pyridine containing an iodine, a bromine, and a chlorine atom can be functionalized sequentially, starting with the most reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond, often by simply tuning the reaction conditions or catalyst system.[13]

Common Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Couples the pyridine with a boronic acid or ester to form C-C bonds. It is highly robust, tolerant of many functional groups, and relies on commercially available reagents with low toxicity.[5][14] Novel protocols now enable the exhaustive alkylation of even polychlorinated pyridines, which was previously a significant challenge.[5]

-

Sonogashira Coupling: Couples the pyridine with a terminal alkyne to form arylalkynes, pivotal structures in materials science and pharmaceuticals.[15][16][17] The reaction typically uses a palladium catalyst with a copper(I) co-catalyst under mild, basic conditions.[15][17] Pentaalkynylpyridines, synthesized from pentachloropyridine, exhibit promising fluorescence properties.[18]

-

Stille Coupling: Uses organostannanes as coupling partners. While powerful, the toxicity of tin reagents has reduced its general use in drug development, though it remains important for specific complex syntheses.

Experimental Protocol: Regioselective Sonogashira Coupling

Objective: To selectively couple an aryl iodide in the presence of an aryl bromide on a dihalogenated pyridine.[15]

Materials:

-

2-Bromo-5-iodopyridine (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Base/Solvent (e.g., Triethylamine, Et₃N)

Procedure:

-

Inert Atmosphere: A Schlenk flask is charged with 2-bromo-5-iodopyridine, Pd(PPh₃)₄, and CuI. The flask is evacuated and backfilled with Argon three times.

-

Solvent and Reagent Addition: Anhydrous triethylamine is added via syringe, followed by the terminal alkyne.

-

Reaction Conditions: The mixture is stirred at room temperature. The reaction is typically fast for iodides. The progress is monitored by TLC or GC-MS.

-

Causality Note: Running the reaction at room temperature is key for selectivity. The C-I bond is sufficiently reactive to undergo oxidative addition under these mild conditions, while the C-Br bond remains largely untouched.[15]

-

Workup: Once the starting iodide is consumed, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like dichloromethane, and the amine hydrochloride salt is removed by washing with water or a dilute aqueous ammonium chloride solution.

-

Purification: The organic layer is dried, concentrated, and purified by flash column chromatography to yield the 2-bromo-5-alkynylpyridine. This product can then be used in a subsequent, more forcing cross-coupling reaction to functionalize the C-Br bond.

Orthogonal Reactivity: Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting a C-X bond into a C-metal bond, creating a potent pyridine-based nucleophile for reaction with electrophiles.[19][20]

The reaction is kinetically controlled and typically involves treating the polyhalogenated pyridine with an organolithium reagent (e.g., n-BuLi or t-BuLi) at very low temperatures (-78 °C or lower).[20]

Reactivity Trend: The rate of exchange follows the trend I > Br > Cl, consistent with other organometallic reactions.[20] This allows for selective metalation at the site of a more reactive halogen. For instance, treating 3,5-dibromopyridine with one equivalent of n-BuLi can lead to a mono-lithiated species, ready for trapping with an electrophile.[21]

Table 1: Summary of Reactivity and Regioselectivity

| Reaction Type | Key Principle | Halogen Reactivity Order | Favored Ring Position(s) | Typical Conditions |

| SNAr | Rate determined by nucleophilic attack on the most electrophilic carbon. | F > Cl > Br > I | C2, C4, C6 | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (DMF, DMSO) |

| Pd-Catalyzed Cross-Coupling | Rate determined by oxidative addition of Pd(0) into the weakest C-X bond. | I > Br > OTf >> Cl | C2, C4 > C3 | Pd catalyst, Ligand, Base, Solvent (Toluene, Dioxane) |

| Metal-Halogen Exchange | Kinetically controlled exchange with organolithium reagents. | I > Br > Cl | Varies based on halogen | R-Li (e.g., n-BuLi), Low Temp (-78°C), THF/Ether |

Conclusion and Future Outlook

The chemical properties of polyhalogenated pyridines are defined by a powerful synergy between the ring nitrogen and halogen substituents. This creates a scaffold that is not merely reactive, but controllably and sequentially reactive. By understanding the core principles of SNAr, palladium-catalyzed cross-coupling, and metal-halogen exchange, researchers can devise synthetic routes that build molecular complexity with surgical precision. The ability to fine-tune regioselectivity by selecting the right halogen, catalyst, or reaction condition underscores why these molecules are, and will continue to be, foundational building blocks in the discovery of new medicines and materials.[1][22]

References

-

Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC - NIH URL: [Link]

-

Title: Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: The Role of Halogenated Pyridines in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC - NIH URL: [Link]

-

Title: How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines Source: RSC Publishing URL: [Link]

-

Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes Source: NIH URL: [Link]

-

Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: ResearchGate URL: [Link]

-

Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

-

Title: Heterocyclic polyfluoro-compounds. Part 32. Photochemical reactions of 3-chlorotetrafluoro- and 3,5-dichlorotrifluoro-pyridines with olefins, and their photoreduction Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: NIH URL: [Link]

-

Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules Source: RSC Advances URL: [Link]

-

Title: C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring Source: NIH URL: [Link]

-

Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Zeitschrift für Naturforschung URL: [Link]

-

Title: Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC - NIH URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Metal–halogen exchange Source: Wikipedia URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

-

Title: Directed nucleophilic aromatic substitution reaction Source: RSC Publishing URL: [Link]

-

Title: Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines Source: PubMed URL: [Link]

-

Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions Source: University of Leeds URL: [Link]

-

Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2, 6-Dichloropyridines Source: European Journal of Organic Chemistry URL: [Link]

-

Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: SciSpace URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange URL: [Link]

-

Title: Pyridones in drug discovery: Recent advances Source: PubMed URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: ChemRxiv URL: [Link]

-

Title: Sonogashira coupling Source: YouTube URL: [Link]

-

Title: Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Pyridines in Action: 7 selected examples of pyridine in drug synthesis Source: Medium URL: [Link]

-

Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ResearchGate URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. znaturforsch.com [znaturforsch.com]

- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 21. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Dibromo-2-iodopyridine

Introduction: The Synthetic Utility and Inherent Risks of a Versatile Building Block

3,5-Dibromo-2-iodopyridine is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring three distinct halogen atoms on a pyridine core, offers medicinal chemists a powerful tool for creating complex molecular architectures through site-selective cross-coupling reactions.[1] The differential reactivity of the C-I, C-Br, and C-N bonds allows for a sequential and controlled introduction of various functional groups, making it a valuable precursor for novel therapeutic agents and functional materials.[2][3]

However, the very reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle 3,5-Dibromo-2-iodopyridine safely. It moves beyond mere procedural steps to explain the causality behind safety protocols, ensuring a self-validating system of risk assessment and mitigation grounded in the compound's specific chemical properties.

Hazard Identification and Risk Profile

A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. 3,5-Dibromo-2-iodopyridine is a solid compound that presents multiple health risks upon exposure. Its hazard profile is officially classified under the Globally Harmonized System (GHS), which forms the basis for the safety protocols outlined in this document.

GHS Classification and Toxicological Summary

The compound is consistently classified by suppliers and chemical safety databases with several key hazard statements.[4][5] It is crucial to recognize that while acute toxicity may be categorized as "harmful" rather than "fatal," the irritating properties can cause significant discomfort and potential long-term effects with improper handling.

Table 1: Physicochemical and GHS Hazard Information for 3,5-Dibromo-2-iodopyridine

| Property | Value / Classification | Source(s) |

|---|---|---|

| CAS Number | 436799-34-7 | [6] |

| Molecular Formula | C₅H₂Br₂IN | [6] |

| Molecular Weight | 362.79 g/mol | [6] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [4][7] |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [7][8] |

| H319 | Causes serious eye irritation | [7][8] |

| H335 | May cause respiratory irritation |[5][7][8] |

Causality of Hazards

-

Oral Toxicity (H302): Ingestion can lead to systemic toxic effects. The exact mechanism is not fully elucidated for this specific compound, but halogenated heterocycles can interfere with various biological processes.[9] Therefore, eating, drinking, or smoking in the laboratory where this compound is handled is strictly prohibited.[7][10]

-

Skin and Eye Irritation (H315, H319): As a solid, the compound exists as a fine powder or crystalline material. Direct contact with skin can cause local irritation, redness, and inflammation.[11] The causality lies in the chemical's ability to disrupt the lipid bilayer of skin cells. In the eyes, the irritation is more severe and can lead to serious damage if not addressed immediately with copious amounts of water.[11][12]

-

Respiratory Irritation (H335): The primary route of exposure in a laboratory setting is the inhalation of airborne dust or powder.[7] These fine particles can irritate the mucous membranes of the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.[7] This hazard underpins the absolute requirement for handling this compound within a certified chemical fume hood.

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by creating barriers between the researcher and the hazardous substance. This involves a multi-layered approach, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of 3,5-Dibromo-2-iodopyridine solid must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust.[13][14] The ventilation system captures airborne particles, ensuring they are not released into the laboratory environment.

-

Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and regularly tested safety shower and eyewash fountain.[8] In the event of accidental large-scale skin or eye contact, these are critical for immediate decontamination.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE is not a substitute for good engineering controls but is essential to protect from residual risks and accidental contact.

Table 2: Mandatory PPE Protocol for Handling 3,5-Dibromo-2-iodopyridine

| Body Part | Required PPE | Rationale and Field Insights |

|---|---|---|